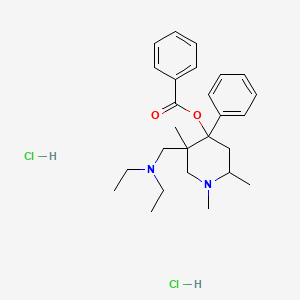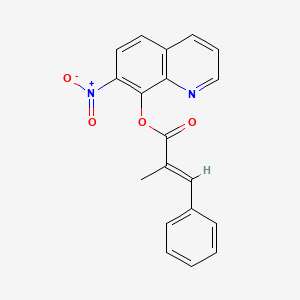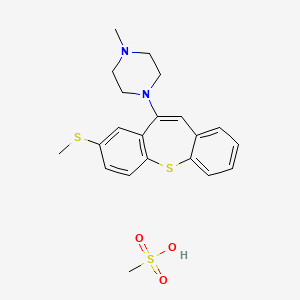
O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate: is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound belongs to the class of organophosphates and is characterized by the presence of a 1,3,4-thiadiazole ring, which imparts unique properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate typically involves the reaction of 5-methoxy-1,3,4-thiadiazole with O,O-dimethyl phosphorodithioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Employed as an insecticide and acaricide in agricultural practices
Wirkmechanismus
The mechanism of action of O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .
Vergleich Mit ähnlichen Verbindungen
Methidathion: Another organophosphate with similar insecticidal properties.
Parathion: A widely used organophosphate insecticide.
Malathion: Known for its use in public health for controlling mosquito populations.
Uniqueness: O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific chemical and biological properties not found in other organophosphates. This structural feature enhances its efficacy and selectivity as an insecticide .
Eigenschaften
CAS-Nummer |
38090-81-2 |
|---|---|
Molekularformel |
C6H11N2O3PS3 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
dimethoxy-[(5-methoxy-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11N2O3PS3/c1-9-6-8-7-5(15-6)4-14-12(13,10-2)11-3/h4H2,1-3H3 |
InChI-Schlüssel |
CJAKFTFPGLAECP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(S1)CSP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)



![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)





![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)


